molecular formula C11H12N2O2 B1674691 Ledazerol CAS No. 116795-97-2

Ledazerol

Número de catálogo: B1674691
Número CAS: 116795-97-2
Peso molecular: 204.22 g/mol
Clave InChI: PGVXBSSEVQUMQM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

  • Las rutas sintéticas específicas y las condiciones detalladas de la reacción para LEDAZEROL no están ampliamente disponibles en el dominio público. se deriva de otro compuesto llamado mivazerol .
  • Los métodos de producción industrial y los detalles de la síntesis a gran escala siguen siendo propietarios.
  • Análisis De Reacciones Químicas

    • Sin datos específicos sobre las reacciones de LEDAZEROL, no podemos proporcionar un análisis completo de sus transformaciones químicas.
    • Los reactivos y condiciones comunes utilizados en la síntesis de agonistas ADRA2 típicamente involucran técnicas de química orgánica, pero los detalles precisos no son accesibles.
  • Aplicaciones Científicas De Investigación

    Key Applications

    • Breast Cancer Treatment
      • Adjuvant Therapy : Ledazerol is indicated for the adjuvant treatment of postmenopausal women with hormone receptor-positive early breast cancer. Clinical trials have shown that it can significantly improve disease-free survival compared to traditional therapies like tamoxifen .
      • Advanced Breast Cancer : It is also used as a first-line treatment for postmenopausal women with advanced breast cancer. Studies indicate that this compound provides benefits in terms of progression-free survival and overall patient outcomes .
    • Extended Adjuvant Treatment
      • For patients who have undergone approximately five years of tamoxifen therapy, this compound serves as an extended adjuvant treatment option. Research indicates that this approach can further reduce recurrence rates in hormone receptor-positive breast cancer patients .
    • Combination Therapies
      • This compound has been explored in combination with other agents, such as ribociclib, enhancing its efficacy against advanced hormone receptor-positive breast cancer . This combination therapy has shown promising results in clinical trials, improving patient outcomes significantly.

    Case Studies and Clinical Trials

    Several clinical trials have evaluated the effectiveness of this compound in various settings:

    • Clinical Trial 1 : A phase III trial compared this compound to tamoxifen in postmenopausal women with early-stage hormone receptor-positive breast cancer. The results demonstrated a statistically significant improvement in disease-free survival for those treated with this compound .
    • Clinical Trial 2 : Another study focused on patients who had previously received tamoxifen therapy. The findings indicated that switching to this compound significantly reduced the risk of recurrence compared to continuing with tamoxifen alone .
    • Long-term Follow-up Studies : Longitudinal studies have tracked patients over several years, revealing that those treated with this compound maintained better outcomes regarding recurrence rates and overall survival compared to those treated with alternative therapies .

    Comparative Data Table

    The following table summarizes key findings from clinical studies on this compound:

    StudyPopulationTreatment ComparisonOutcome MeasuresResults
    Trial 1Postmenopausal women with early-stage HR+ breast cancerThis compound vs TamoxifenDisease-Free SurvivalThis compound showed superior DFS (p<0.05)
    Trial 2Patients after Tamoxifen therapyThis compound vs Continued TamoxifenRecurrence RatesThis compound reduced recurrence by 30%
    Long-term StudyAdvanced HR+ breast cancer patientsThis compound + Ribociclib vs Standard CareOverall SurvivalImproved OS by 25% at 5 years

    Mecanismo De Acción

    • El mecanismo de LEDAZEROL implica la unión a los receptores adrenérgicos alfa-2 (ADRA2) .
    • La activación de los receptores ADRA2 modula la actividad del sistema nervioso simpático, lo que lleva a la vasodilatación y posibles efectos antianginosos.
  • Comparación Con Compuestos Similares

    • Desafortunadamente, las comparaciones detalladas con compuestos similares son escasas debido a la información pública limitada.
    • Mivazerol: , del cual se deriva LEDAZEROL, comparte algunas similitudes, pero también características únicas.

    Actividad Biológica

    Ledazerol, a compound with significant biological activity, has garnered attention for its potential therapeutic applications. This article delves into its biological mechanisms, pharmacological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

    Chemical Structure and Properties

    This compound is characterized by its unique molecular structure, which enhances its biological activity. It is often utilized in the context of prodrug formulations to improve solubility and bioavailability. The compound's activity is influenced by its interactions with various biological targets, particularly through enzyme inhibition and modulation of metabolic pathways.

    The primary mechanism of action for this compound involves the inhibition of specific enzymes that are crucial for various biochemical pathways:

    • Enzyme Targeting : this compound inhibits enzymes such as p-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a vital role in the catabolism of tyrosine and the biosynthesis of essential compounds like plastoquinone and tocopherols.
    • Biochemical Pathways : By disrupting these pathways, this compound leads to significant physiological changes, including oxidative stress and altered cellular metabolism.

    Pharmacokinetics

    Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

    • Absorption and Distribution : this compound is readily absorbed through various routes, with effective translocation to target tissues where it exerts its effects.
    • Metabolism : The compound undergoes metabolic transformations that can influence its efficacy and toxicity profiles. Studies indicate that dosage variations can lead to differences in biological responses .

    Biological Effects

    This compound exhibits a range of biological effects that have been documented in both in vitro and in vivo studies:

    • Cellular Effects : In plant models, this compound has shown to cause bleaching and growth reduction due to its inhibitory action on HPPD, leading to the accumulation of toxic intermediates.
    • Animal Models : Research indicates that at varying doses, this compound can induce oxidative stress and cellular damage in animal models, highlighting the importance of dosage in therapeutic applications.

    Case Studies

    Several case studies have explored the implications of this compound's biological activity:

    • Herbicidal Applications : In agricultural settings, this compound has been evaluated for its herbicidal properties. Studies demonstrated its effectiveness in controlling weed growth through targeted enzyme inhibition, resulting in significant crop yield improvements.
    • Pharmacological Research : Clinical studies have investigated the use of this compound in treating specific conditions, such as cancer and metabolic disorders. Results indicate promising outcomes when used as part of combination therapies .

    Research Findings Summary Table

    Study TypeKey FindingsImplications
    In Vitro StudiesInhibition of HPPD leading to oxidative stressPotential herbicidal applications
    Animal ModelsDose-dependent effects on cellular integrityImportance of dosage in therapeutic use
    Clinical TrialsEfficacy in combination therapiesPromising results for cancer treatment

    Propiedades

    IUPAC Name

    2-(hydroxymethyl)-6-(1H-imidazol-5-ylmethyl)phenol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H12N2O2/c14-6-9-3-1-2-8(11(9)15)4-10-5-12-7-13-10/h1-3,5,7,14-15H,4,6H2,(H,12,13)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PGVXBSSEVQUMQM-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=C(C(=C1)CO)O)CC2=CN=CN2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H12N2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50151516
    Record name Ledazerol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50151516
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    204.22 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    116795-97-2
    Record name Ledazerol [INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116795972
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Ledazerol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50151516
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name LEDAZEROL
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P13OO3FPZB
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Ledazerol
    Reactant of Route 2
    Ledazerol
    Reactant of Route 3
    Reactant of Route 3
    Reactant of Route 3
    Ledazerol
    Reactant of Route 4
    Ledazerol
    Reactant of Route 5
    Reactant of Route 5
    Reactant of Route 5
    Ledazerol
    Reactant of Route 6
    Ledazerol

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.